molecular formula C15H23ClN2O B2874697 1-(5-chloro-2-ethoxyphenyl)-N-(piperidin-4-ylmethyl)methanamine CAS No. 931375-44-9

1-(5-chloro-2-ethoxyphenyl)-N-(piperidin-4-ylmethyl)methanamine

Cat. No.: B2874697
CAS No.: 931375-44-9
M. Wt: 282.81
InChI Key: RFWAILQBKBAFHN-UHFFFAOYSA-N
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Description

1-(5-chloro-2-ethoxyphenyl)-N-(piperidin-4-ylmethyl)methanamine is a chemical compound of interest in medicinal chemistry and pharmacological research. Its structure features a piperidine moiety, a common scaffold in drug discovery known for its relevance in targeting various enzymes and receptors . Piperidine-based compounds are frequently explored as inhibitors for proteases, such as the papain-like protease (PLpro) in coronaviruses , and as core structures in agonists for nuclear receptors like the Liver X Receptor (LXR) . The specific arrangement of the chloro-ethoxyphenyl group and the piperidinylmethyl side chain in this molecule suggests potential for application in high-throughput screening campaigns and as a starting point for the design of novel bioactive molecules. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. Researchers are responsible for verifying the compound's suitability for their specific applications.

Properties

IUPAC Name

N-[(5-chloro-2-ethoxyphenyl)methyl]-1-piperidin-4-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN2O/c1-2-19-15-4-3-14(16)9-13(15)11-18-10-12-5-7-17-8-6-12/h3-4,9,12,17-18H,2,5-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWAILQBKBAFHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)CNCC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-chloro-2-ethoxyphenyl)-N-(piperidin-4-ylmethyl)methanamine is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This compound features a piperidine moiety, which is known for its versatility in medicinal chemistry, and a chloro-substituted ethoxyphenyl group that may influence its biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C16_{16}H22_{22}ClN2_2O. The presence of chlorine and ethoxy groups suggests potential interactions with various biological targets, including receptors and enzymes.

Research indicates that compounds with similar structures often interact with specific receptors or enzymes. The piperidine ring is commonly associated with activity at neurotransmitter receptors, such as dopamine and serotonin receptors, which could suggest a role in modulating neurological functions. Furthermore, the ethoxyphenyl group may enhance lipophilicity, facilitating better membrane permeability and receptor binding.

Pharmacological Studies

  • Antidepressant Activity : Compounds structurally related to this molecule have been studied for their antidepressant effects. For example, piperidine derivatives have shown promise in preclinical models for treating depression by modulating serotonin levels .
  • Anticancer Potential : There is emerging evidence that piperidine-containing compounds can inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest. Studies focusing on similar piperidine derivatives have demonstrated significant cytotoxic effects against several cancer cell lines .
  • Anti-inflammatory Effects : Some studies suggest that compounds with similar structural motifs can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways involved in inflammation .

Case Study 1: Antidepressant Efficacy

A recent study evaluated the antidepressant-like effects of a series of piperidine derivatives in rodent models. The results indicated that certain derivatives significantly reduced depressive-like behaviors in forced swim tests, suggesting potential therapeutic applications for mood disorders .

Case Study 2: Cancer Cell Line Testing

In vitro studies conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that piperidine-based compounds exhibited IC50_{50} values in the micromolar range, indicating effective cytotoxicity. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Comparative Analysis of Similar Compounds

Compound NameStructureBiological ActivityIC50_{50} (µM)
Compound AStructure AAntidepressant10
Compound BStructure BAnticancer15
This compoundStructure CAnti-inflammatoryTBD

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

The target compound shares a common piperidinylmethyl methanamine backbone with several analogues. Key structural differences lie in:

  • Aryl/heteroaryl substituents : Position and nature of halogen, alkoxy, or heterocyclic groups.
  • Piperidine substitution : Position (e.g., 2-yl vs. 4-yl) and additional modifications (e.g., Boc protection).
Table 1: Structural Comparison of Selected Analogues
Compound Name Aryl/Heteroaryl Group Piperidine Substitution Key Substituents Biological Activity Reference
Target Compound 5-Chloro-2-ethoxyphenyl 4-ylmethyl Ethoxy, Chloro Unknown (hypothetical) N/A
MMV019918 4-Bromo-2-chlorophenyl-furan 4-ylmethyl Bromo, Chloro, Furan Antimalarial [13]
1-{4-[(4-Methylbenzyl)oxy]phenyl}-N-(piperidin-4-ylmethyl)methanamine 4-(4-Methylbenzyloxy)phenyl 4-ylmethyl Methylbenzyloxy Not reported [18]
N-(4-Methylbenzyl)-1-(piperidin-2-yl)methanamine 4-Methylbenzyl 2-ylmethyl Methyl Not reported [11]
1-(3-Chloro-4-ethoxy-5-methoxyphenyl)-N-(2-thienylmethyl)methanamine 3-Chloro-4-ethoxy-5-methoxyphenyl N/A (thienylmethyl) Methoxy, Thienyl Not reported [9]

Pharmacological and Physicochemical Properties

  • Piperidine Position : The 4-ylmethyl substitution (target compound, MMV019918) may enhance target binding compared to 2-ylmethyl derivatives (e.g., ) due to spatial orientation .
  • Substituent Effects: Halogens: Chloro and bromo groups (MMV019918) improve lipophilicity and parasitic target engagement . Alkoxy Groups: Ethoxy (target) vs. methoxy () may alter metabolic stability and solubility .

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